

# A Comparative Spectroscopic Analysis of Methyl 3-iodothiophene-2-carboxylate and Its Derivatives

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## Compound of Interest

Compound Name: *Methyl 3-iodothiophene-2-carboxylate*

Cat. No.: *B1302240*

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A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic characteristics of **Methyl 3-iodothiophene-2-carboxylate** and its halogenated, methylated, and nitrated analogs. This report provides a detailed comparison of their  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data, supplemented with experimental protocols and a visual workflow for spectroscopic analysis.

This guide offers a comparative analysis of the spectroscopic properties of **Methyl 3-iodothiophene-2-carboxylate** and a selection of its derivatives, including Methyl 3-bromothiophene-2-carboxylate, Methyl 3-chlorothiophene-2-carboxylate, Methyl 3-methylthiophene-2-carboxylate, and Methyl 3-nitrothiophene-2-carboxylate. Understanding the nuanced differences in their spectral data is crucial for the identification, characterization, and quality control of these compounds in research and pharmaceutical development.

## Spectroscopic Data Summary

The following tables provide a summarized comparison of the key spectroscopic data for **Methyl 3-iodothiophene-2-carboxylate** and its derivatives.

### $^1\text{H}$ NMR Spectral Data ( $\text{CDCl}_3$ , $\delta$ ppm)

Compound	H4	H5	OCH <sub>3</sub>	Other
Methyl 3-iodothiophene-2-carboxylate	~7.5 (d)	~7.1 (d)	~3.9 (s)	
Methyl 3-bromothiophene-2-carboxylate <sup>[1]</sup>	7.46 (d)	7.09 (d)	3.90 (s)	
Methyl 3-chlorothiophene-2-carboxylate	~7.4 (d)	~7.0 (d)	~3.9 (s)	
Methyl 3-methylthiophene-2-carboxylate	7.33 (d)	6.84 (d)	3.87 (s)	2.53 (s, 3-CH <sub>3</sub> )
Methyl 3-nitrothiophene-2-carboxylate	~8.1 (d)	~7.4 (d)	~4.0 (s)	

Note: 'd' denotes a doublet and 's' denotes a singlet. Approximate values (~) are estimated based on typical substituent effects and may vary slightly based on experimental conditions.

## <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>, δ ppm)

Compound	C=O	C2	C3	C4	C5	OCH <sub>3</sub>	Other
Methyl 3-iodothiophene-2-carboxylate	~162	~135	~95	~140	~128	~52	
Methyl 3-bromothiophene-2-carboxylate <sup>[1]</sup>	161.0	133.63	116.96	130.61	127.12	52.10	
Methyl 3-chlorothiophene-2-carboxylate	~161	~133	~128	~130	~127	~52	
Methyl 3-methylthiophene-2-carboxylate	163.5	132.8	139.3	131.2	125.8	51.7	16.2 (3-CH <sub>3</sub> )
Methyl 3-nitrothiophene-2-carboxylate	~160	~130	~150	~128	~125	~53	

Note: Approximate values (~) are estimated based on typical substituent effects and may vary slightly based on experimental conditions.

## IR Spectral Data (cm<sup>-1</sup>)

Compound	$\nu(\text{C=O})$	$\nu(\text{C-O})$	$\nu(\text{C=C})$	$\nu(\text{C-S})$	Other Key Bands
Methyl 3-iodothiophene-2-carboxylate	~1710	~1250	~1520	~830	
Methyl 3-bromothiophene-2-carboxylate	~1715	~1255	~1525	~835	
Methyl 3-chlorothiophene-2-carboxylate	~1720	~1260	~1530	~840	
Methyl 3-methylthiophene-2-carboxylate	1718	1255	1535	845	2950 (C-H stretch)
Methyl 3-nitrothiophene-2-carboxylate	~1725	~1270	~1540	~850	~1530 & ~1350 (NO <sub>2</sub> )

Note: Approximate values (~) are provided based on typical ranges for these functional groups.

## Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] <sup>+</sup>	Key Fragment Ions
Methyl 3-iodothiophene-2-carboxylate	268	[M-OCH <sub>3</sub> ] <sup>+</sup> , [M-COOCH <sub>3</sub> ] <sup>+</sup> , [C <sub>4</sub> H <sub>2</sub> IS] <sup>+</sup>
Methyl 3-bromothiophene-2-carboxylate[1]	220/222 (M/M+2)	[M-OCH <sub>3</sub> ] <sup>+</sup> , [M-COOCH <sub>3</sub> ] <sup>+</sup> , [C <sub>4</sub> H <sub>2</sub> BrS] <sup>+</sup>
Methyl 3-chlorothiophene-2-carboxylate	176/178 (M/M+2)	[M-OCH <sub>3</sub> ] <sup>+</sup> , [M-COOCH <sub>3</sub> ] <sup>+</sup> , [C <sub>4</sub> H <sub>2</sub> ClS] <sup>+</sup>
Methyl 3-methylthiophene-2-carboxylate[2]	156	125 ([M-OCH <sub>3</sub> ] <sup>+</sup> )
Methyl 3-nitrothiophene-2-carboxylate	187	[M-NO <sub>2</sub> ] <sup>+</sup> , [M-OCH <sub>3</sub> ] <sup>+</sup> , [M-COOCH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- **<sup>1</sup>H NMR Acquisition:** Proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
- **<sup>13</sup>C NMR Acquisition:** Carbon spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to <sup>1</sup>H NMR. Typical parameters include a spectral width of 0 to 200 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon environments.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a spectrometer equipped with a universal attenuated total reflectance (ATR) accessory or using KBr pellets.

- **ATR Method (for solids and liquids):** A small amount of the sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean crystal is taken prior to sample analysis.
- **KBr Pellet Method (for solids):** Approximately 1-2 mg of the compound is ground with 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder, and the spectrum is recorded.

## Mass Spectrometry (MS)

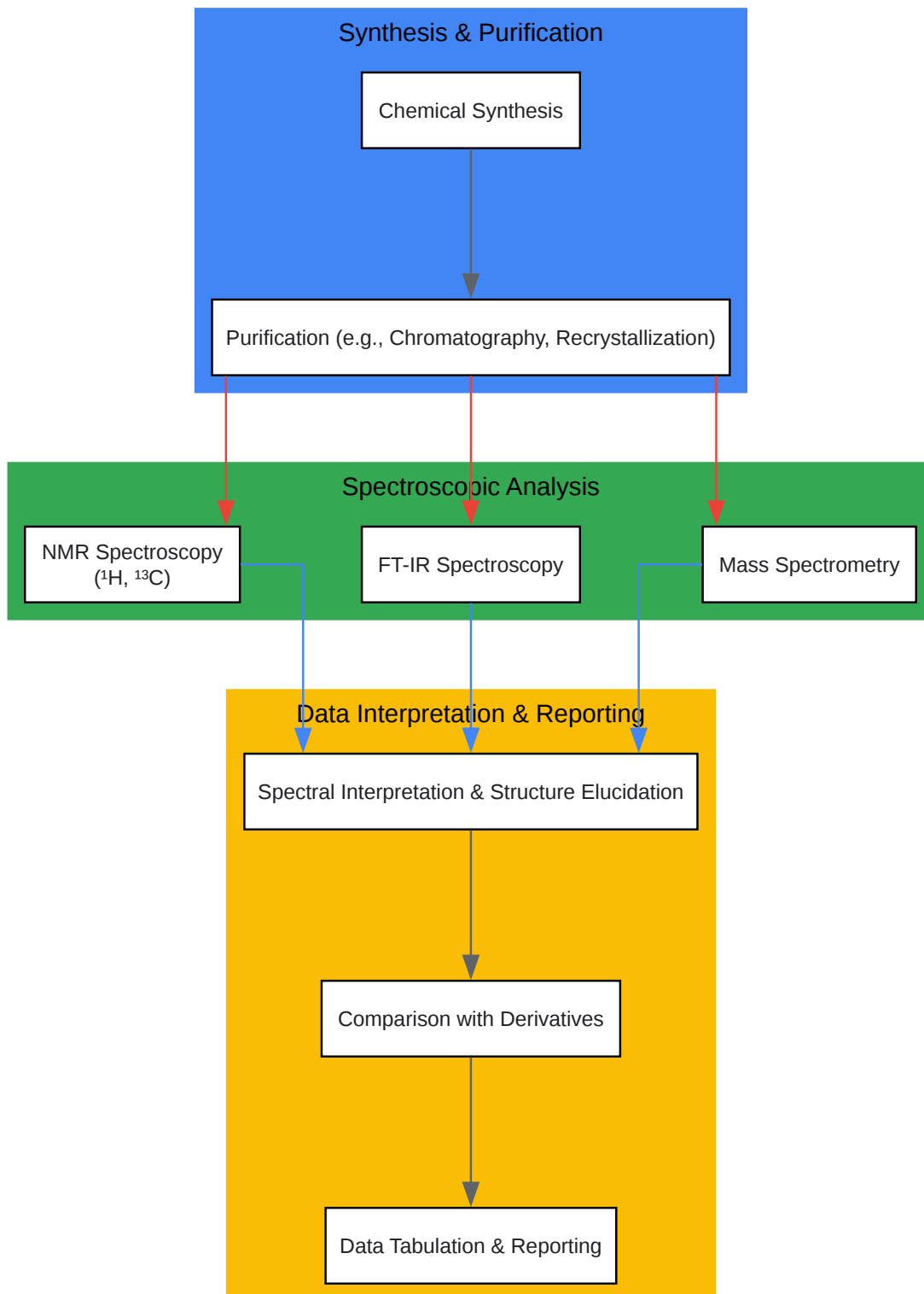
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.

- **Sample Introduction:** The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
- **Ionization:** Electron ionization is performed at a standard energy of 70 eV.
- **Analysis:** The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected to generate the mass spectrum. The mass-to-charge ratio ( $m/z$ ) of the molecular ion and significant fragment ions are recorded.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

## Workflow for Spectroscopic Characterization

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Caption: A flowchart illustrating the key stages from chemical synthesis to spectroscopic analysis and data interpretation.

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## References

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